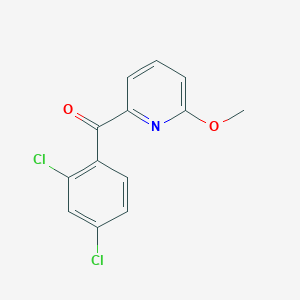

2-(2,4-Dichlorobenzoyl)-6-methoxypyridine

Description

Properties

IUPAC Name |

(2,4-dichlorophenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c1-18-12-4-2-3-11(16-12)13(17)9-6-5-8(14)7-10(9)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWQAHUUATVULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601219256 | |

| Record name | (2,4-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601219256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187171-15-8 | |

| Record name | (2,4-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601219256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of 2-(2,4-Dichlorobenzoyl)-6-methoxypyridine are the Peroxisome proliferator-activated receptor gamma, Nuclear receptor coactivator 2, and Retinoic acid receptor RXR-alpha. These receptors play a crucial role in regulating gene expression, which can influence a variety of biological processes.

Mode of Action

This compound interacts with its targets by binding to them, which can lead to changes in their activity. This interaction can result in the modulation of gene expression, leading to various downstream effects.

Biochemical Pathways

The action of this compound affects several biochemical pathways. One key pathway is the aerobic biodegradation of polychlorinated biphenyl (PCB) congeners, where 2,4-Dichlorobenzoate, a similar compound, serves as a key intermediate. The downstream effects of this interaction can influence the degradation of environmental pollutants.

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of it reaches its target sites to exert its effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on gene expression. By interacting with its target receptors, it can modulate the expression of various genes, leading to changes in cellular function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and how effectively it interacts with its targets.

Biological Activity

2-(2,4-Dichlorobenzoyl)-6-methoxypyridine (DCBP) is a synthetic organic compound notable for its diverse biological activities. This compound is characterized by a pyridine ring substituted with a methoxy group and a dichlorobenzoyl moiety, which enhances its reactivity and potential therapeutic applications. Its molecular formula is C₁₃H₉Cl₂NO₂, indicating the presence of two chlorine atoms, one nitrogen atom, and two oxygen atoms.

Synthesis

The synthesis of DCBP typically involves several chemical reactions that introduce the dichlorobenzoyl and methoxy groups onto the pyridine ring. The specific synthetic pathways can vary but generally include:

- Formation of the Pyridine Ring : Starting from appropriate precursors, the pyridine structure is formed through cyclization reactions.

- Substitution Reactions : Introduction of the dichlorobenzoyl and methoxy groups via electrophilic aromatic substitution or similar methodologies.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

Research has demonstrated that DCBP exhibits significant biological activity, particularly in anticancer applications.

Anticancer Activity

- Cytotoxic Effects : DCBP has been evaluated against various cancer cell lines, including human promyelocytic leukemia (HL-60), hepatocellular carcinoma (Bel-7402), gastric carcinoma (BGC-823), and nasopharyngeal carcinoma (KB). Studies indicate that DCBP displays potent cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .

- Mechanism of Action : The biological activity of DCBP may involve the inhibition of key enzymes or interference with cellular signaling pathways. The presence of the methoxy group and dichlorobenzoyl moiety likely contributes to its mechanism of action, potentially affecting apoptosis and cell cycle regulation in cancer cells.

Interaction Studies

Interaction studies have focused on DCBP's binding affinity with biological targets. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations are commonly employed to elucidate these interactions. These studies help clarify how DCBP exerts its biological effects at a molecular level.

Comparative Analysis

To better understand DCBP's unique properties, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Chlorobenzoyl)-6-methoxypyridine | Contains a chlorobenzoyl group instead | Potentially different biological activity |

| 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine | Contains a dichlorobenzoyl group at different position | Variations in reactivity due to position |

| 6-Methoxy-2-pyridinyl-phenyl ketone | Lacks dichlorine but has similar aromatic features | Different pharmacological profiles |

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study reported that DCBP exhibited an IC50 value of approximately 15 µM against HL-60 cells, indicating significant potency compared to standard chemotherapeutic agents .

- Enzyme Inhibition : Another investigation highlighted DCBP's role as an inhibitor of specific enzymes involved in cancer progression, further supporting its potential therapeutic use in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomer: 2-(3,4-Dichlorobenzoyl)-6-methoxypyridine

- Structure : Differs in the chlorine substitution pattern on the benzoyl group (3,4-dichloro vs. 2,4-dichloro).

- For example, steric hindrance near the pyridine ring could reduce enzymatic interactions compared to the 2,4-isomer.

Pyrazoxyfen (Herbicide)

- Structure: 2-[4-(2,4-Dichlorobenzoyl)-1,3-dimethylpyrazol-5-yloxy]acetophenone .

- Key Differences: Core heterocycle: Pyrazole vs. pyridine. Substituents: Pyrazoxyfen includes a dimethylpyrazole and acetophenone group.

- Applications: Used as a herbicide, whereas 2-(2,4-Dichlorobenzoyl)-6-methoxypyridine’s applications are underexplored but may align with agrochemical roles due to structural parallels. The pyridine’s methoxy group could enhance solubility compared to pyrazoxyfen’s lipophilic acetophenone moiety .

Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron(III) Complex

- Structure : Features a 2,4-dichlorobenzoyl group bonded to a thiourea-iron complex .

- This compound lacks metal coordination sites but may interact with biological targets via its electron-rich pyridine and benzoyl groups.

6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine

- Structure : Oxazolo-pyridine fused ring with chloro and methoxyphenyl substituents .

- Contrast: The fused oxazole ring increases rigidity and may enhance stability compared to the non-fused pyridine in the target compound.

Di-(2,4-Dichlorobenzoyl) Peroxide

- Structure : Peroxide derivative with two 2,4-dichlorobenzoyl groups .

- Reactivity : Highly unstable due to the peroxide bond, classified as hazardous. In contrast, this compound is likely more stable, favoring applications requiring prolonged shelf life .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Heterocycle Choice Dictates Function : Pyridine derivatives (e.g., target compound) may offer better solubility for pharmaceutical use, while pyrazole-based compounds (e.g., pyrazoxyfen) dominate herbicide applications .

Preparation Methods

Method Overview:

This classical approach involves the acylation of 6-methoxypyridine with 2,4-dichlorobenzoyl chloride in the presence of a base, typically pyridine or triethylamine, under controlled temperature conditions.

Reaction Scheme:

6-Methoxypyridine + 2,4-Dichlorobenzoyl chloride → 2-(2,4-Dichlorobenzoyl)-6-methoxypyridine

Conditions:

- Solvent: Anhydrous dichloromethane or pyridine

- Catalyst: None required, but pyridine acts as both solvent and base

- Temperature: Ambient to 0°C, then gradual warming

- Time: 2-4 hours

Advantages:

- Simplicity and straightforwardness

- High selectivity for the acylation at the pyridine nitrogen

Preparation via Suzuki Coupling Reaction

Recent patents and research have demonstrated the utility of Suzuki coupling for synthesizing this compound, especially when incorporating various aromatic substituents to modify biological activity.

Method Details:

- Raw Materials: p-Methoxyphenylboronic acid and cyanuric chloride (for related derivatives), or 2,4-dichlorobenzoyl derivatives

- Catalyst: Palladium-based complexes supported on silica or other supports

- Base: Alkali metal hydroxides or carbonates

- Solvent: Mixture of organic solvents such as toluene, ethanol, or dimethylformamide (DMF)

Reaction Conditions:

- Temperature: 80-120°C

- Reaction Time: 4-8 hours

- Post-reaction: Separation of catalyst, recrystallization, and purification

Data Table: Suzuki Coupling Synthesis Parameters

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Pd supported on silica | |

| Base | Potassium carbonate | |

| Solvent | Toluene/ethanol mixture | |

| Temperature | 100°C | |

| Reaction Time | 6 hours | |

| Yield | 75-85% |

Advantages:

- High selectivity

- Suitable for large-scale synthesis

- Facilitates functional group modifications

Multi-step Synthesis Involving Nucleophilic Substitution and Cyclization

A more intricate route involves multiple steps, including nucleophilic aromatic substitution, cyclization, and subsequent acylation.

Stepwise Process:

- Preparation of 6-methoxypyridine derivatives via nucleophilic substitution of halogenated pyridines.

- Formation of the benzoyl moiety through acyl chloride or anhydride intermediates.

- Cyclization and purification to obtain the target compound.

Example:

- Nucleophilic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide yields 6-methoxypyridine derivatives.

- Subsequent acylation with 2,4-dichlorobenzoyl chloride under basic conditions yields the final product.

Data Table: Multi-step Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | NaOMe, reflux, 4 hours | 80-90 | |

| Acylation | 2,4-Dichlorobenzoyl chloride, pyridine | 75-85 | |

| Cyclization | Acidic or basic conditions | 70-80 |

Alternative Routes: Catalytic C–H Activation and Direct Functionalization

Emerging methods include C–H activation catalyzed by transition metals, allowing direct functionalization of pyridine rings without pre-activation.

Key Features:

- Use of palladium or ruthenium catalysts

- Mild reaction conditions

- High regioselectivity

Research Findings:

- Such methods are still under development but show promise for environmentally friendly synthesis with reduced steps.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct acylation | Simple, classical, high yield | Fast, straightforward | Over-acylation potential |

| Suzuki coupling | Catalytic, versatile, suitable for modifications | High selectivity, scalable | Requires palladium catalyst, cost |

| Multi-step nucleophilic substitution | Stepwise, flexible, allows functionalization | Precise control, adaptable | Longer process, multiple purification steps |

| C–H activation | Environmentally friendly, innovative | Mild conditions, regioselectivity | Still under research, less established |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-(2,4-Dichlorobenzoyl)-6-methoxypyridine derivatives with high purity and yield?

- Methodological Answer : The synthesis of derivatives, such as metal complexes, often involves refluxing the parent compound (e.g., 1-(2,4-dichlorobenzoyl)-3-methylthiourea) with metal salts (e.g., FeCl₃·6H₂O) in ethanol at 75°C for 7 hours. This approach achieves yields >95% by ensuring controlled temperature and reaction duration. Purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the electronic structure of this compound complexes?

- Methodological Answer : UV-Vis spectroscopy identifies charge-transfer transitions and conjugation changes (e.g., λmax shifts from 290 nm to 340 nm upon complexation). FT-IR confirms ligand coordination via shifts in carbonyl (C=O) and thiourea (N-H) bands. Molar absorptivity (ε) and 10 Dq values from electronic spectra provide insights into ligand-field strength and metal-ligand bonding .

Q. How can researchers ensure reproducibility in synthesizing this compound-based metal complexes?

- Methodological Answer : Standardize stoichiometric ratios (e.g., 2:1 ligand-to-metal ratio) and solvent systems (e.g., ethanol for solubility). Monitor reaction progress using TLC or HPLC. For Fe(III) complexes, maintain anhydrous conditions to prevent hydrolysis. Cross-validate results with elemental analysis and mass spectrometry .

Advanced Research Questions

Q. How do molecular docking studies resolve discrepancies between computational binding affinity predictions and experimental bioactivity data for this compound derivatives?

- Methodological Answer : Dock derivatives (e.g., Fe(III) complexes) into target receptors (e.g., ribonucleotide reductase, PDB: 2EUD) using software like AutoDock Vina. Compare computed ΔG values (e.g., -7.76 kcal/mol) with experimental IC50 data. Discrepancies may arise from solvation effects or protein flexibility; refine models with molecular dynamics simulations .

Q. What strategies mitigate mutagenic risks in this compound derivatives without compromising anticancer activity?

- Methodological Answer : Modify substituents (e.g., replace methyl groups with halogens) to reduce electrophilic potential. Use Ames test data to guide structural adjustments. Prioritize derivatives with high HIA (Human Intestinal Absorption, e.g., 97.80%) and Caco2 permeability (>50%) to enhance bioavailability at lower doses, reducing mutagenic exposure .

Q. How does the methoxy group at position 6 influence the compound’s interaction with biological targets compared to analogs lacking this substituent?

- Methodological Answer : The methoxy group enhances hydrogen bonding with residues like Ser 217 and Thr 608 in ribonucleotide reductase, as shown in docking studies. Compare binding modes of methoxy-containing derivatives (ΔG = -7.64 kcal/mol) versus non-methoxy analogs (ΔG = -6.2 kcal/mol) to quantify its stabilizing role .

Q. What challenges arise when scaling up the synthesis of this compound metal complexes for preclinical studies?

- Methodological Answer : Scaling from milligram to gram quantities requires optimizing solvent recovery (e.g., ethanol distillation) and minimizing side reactions (e.g., ligand oxidation). Use flow chemistry for controlled mixing and heat dissipation. Validate batch consistency via DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting UV-Vis spectra data for this compound complexes across different studies?

- Methodological Answer : Variability in λmax values (e.g., 340 nm vs. 325 nm) may stem from solvent polarity (DMSO vs. methanol) or concentration effects. Normalize spectra using molar absorptivity (ε) and reference internal standards (e.g., ferrocene at 440 nm). Replicate measurements under inert atmospheres to prevent oxidation .

Q. Why do some this compound derivatives show high in silico binding affinity but low in vitro activity?

- Methodological Answer : This "affinity-activity gap" may arise from poor membrane permeability or metabolic instability. Use Caco2 assays to evaluate permeability and microsomal stability tests (e.g., liver microsomes) to identify metabolic hotspots. Modify logP values (e.g., <3.5) to enhance cell penetration .

Tables for Key Data

| Parameter | Value for Fe(III) Complex | Reference |

|---|---|---|

| Synthesis Yield | 97.58% | |

| Binding Affinity (ΔG) | -7.64 kcal/mol | |

| HIA (Human Intestinal Absorption) | 97.80% | |

| Caco2 Permeability | 53.64% | |

| λmax in DMSO | 340 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.